molecular formula C13H10BrClN2O2 B13094169 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

Cat. No.: B13094169
M. Wt: 341.59 g/mol
InChI Key: OSTKRKHXHMPCBR-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-methylaniline, followed by a coupling reaction with 4-chlorobenzene. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The coupling reaction can be facilitated by using a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of the brominated aniline with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

    Reduction: 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications and changes in protein function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-chlorophenyl)-2-(trifluoromethoxy)benzenesulfonamide
  • 4-Bromo-N-[(4-chlorophenyl)carbamoyl]benzenesulfonimidoyl chloride
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-Bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the nitro group provides opportunities for reduction and further functionalization. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H10BrClN2O2

Molecular Weight

341.59 g/mol

IUPAC Name

4-bromo-N-(4-chlorophenyl)-5-methyl-2-nitroaniline

InChI

InChI=1S/C13H10BrClN2O2/c1-8-6-12(13(17(18)19)7-11(8)14)16-10-4-2-9(15)3-5-10/h2-7,16H,1H3

InChI Key

OSTKRKHXHMPCBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C=C2)Cl

Origin of Product

United States

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